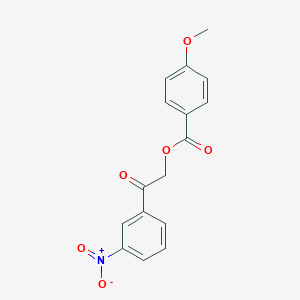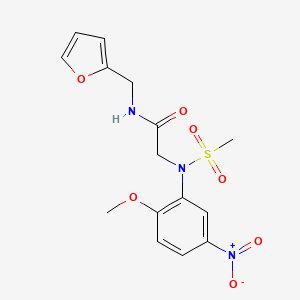
2-(3-nitrophenyl)-2-oxoethyl 4-methoxybenzoate
Übersicht
Beschreibung
2-(3-nitrophenyl)-2-oxoethyl 4-methoxybenzoate is a chemical compound that is commonly used in scientific research. It is a member of the family of organic compounds known as esters, which are widely used in the pharmaceutical industry.
Wirkmechanismus
The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 4-methoxybenzoate involves its hydrolysis by esterases to form 2-(3-nitrophenyl)-2-hydroxyethyl 4-methoxybenzoate. This reaction releases a fluorescent molecule, which can be detected using fluorescence spectroscopy. The rate of hydrolysis can be used to measure the activity of esterases.
Biochemical and Physiological Effects:
2-(3-nitrophenyl)-2-oxoethyl 4-methoxybenzoate has been shown to have anti-inflammatory and anti-cancer effects in vitro. It inhibits the production of pro-inflammatory cytokines and reduces the viability of cancer cells. However, its effects in vivo have not been extensively studied.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-nitrophenyl)-2-oxoethyl 4-methoxybenzoate in lab experiments is its high sensitivity for detecting esterase activity. It is also relatively easy to synthesize and purify. However, its fluorescent signal can be affected by factors such as pH and temperature, which can limit its use in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 2-(3-nitrophenyl)-2-oxoethyl 4-methoxybenzoate. One area of interest is its potential as a drug candidate for the treatment of inflammation and cancer. Further studies are needed to determine its efficacy and safety in vivo. Additionally, its use as a fluorescent probe for other enzymes and biological processes could be explored. Finally, modifications to the structure of the compound could be made to improve its properties for specific applications.
Wissenschaftliche Forschungsanwendungen
2-(3-nitrophenyl)-2-oxoethyl 4-methoxybenzoate has a wide range of applications in scientific research. It is commonly used as a substrate in enzymatic assays to measure the activity of esterases. It is also used as a fluorescent probe for the detection of enzyme activity in living cells. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO6/c1-22-14-7-5-11(6-8-14)16(19)23-10-15(18)12-3-2-4-13(9-12)17(20)21/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQIHBOCZGRXAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Nitrophenyl)-2-oxoethyl 4-methoxybenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-1,3-benzodioxol-5-yl-N'-[2-(phenylthio)phenyl]urea](/img/structure/B4656200.png)

![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B4656217.png)
![methyl 5-ethyl-2-({[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4656225.png)

![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-2-furamide](/img/structure/B4656247.png)

![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4656258.png)

![2,2-dimethyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B4656267.png)
![5-(2,5-dimethylphenyl)-3-[(5-methyl-2-thienyl)methylene]-2(3H)-furanone](/img/structure/B4656271.png)
![1,3-dimethyl-5-[({3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amino)methyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4656273.png)
![N-{4-[(benzylamino)sulfonyl]phenyl}-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4656282.png)
![N-{[4-({[(3-acetylphenyl)amino]carbonyl}amino)phenyl]sulfonyl}benzamide](/img/structure/B4656283.png)